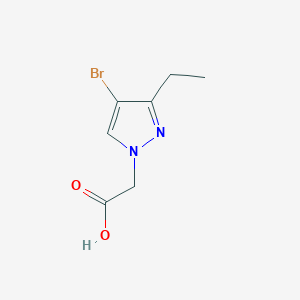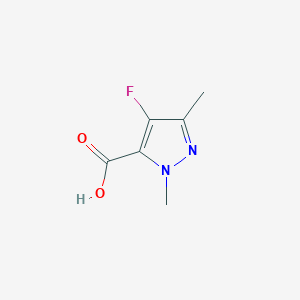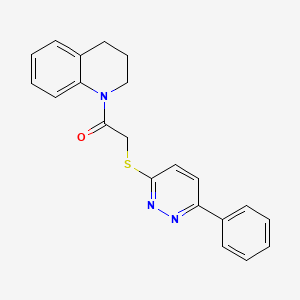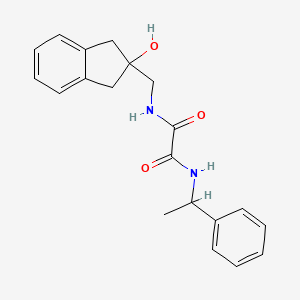![molecular formula C16H21N3O6S B3007980 8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-84-9](/img/structure/B3007980.png)
8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione" is a derivative within the class of spirooxazolidine-2,4-diones and triazaspirodecane diones, which are of interest due to their potential pharmacological activities. These compounds are structurally characterized by a spiro connection between a dione and a cyclic or acyclic moiety, which in this case includes a triazaspiro[4.5]decane scaffold.
Synthesis Analysis
The synthesis of related spirooxazolidine-2,4-dione derivatives has been reported through various synthetic routes. For instance, the synthesis of spirooxazolidine-2,4-dione derivatives related to muscarinic agonists has been achieved, which involved the evaluation of these compounds as cholinergic agents . Similarly, the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been performed using the Strecker reaction, which is a classic method for the synthesis of α-amino acids that can be adapted for the synthesis of spiro-connected hydantoins .
Molecular Structure Analysis
The molecular structure of spiro compounds is often complex, and the stereochemistry plays a significant role in their biological activity. X-ray crystallography has been used to establish the relative stereochemistry of related compounds, such as 1,8,8-trimethyl-6,10-dioxaspiro[4.5]dec-2-yl benzoate, which provides valuable information for understanding the structure-activity relationships .
Chemical Reactions Analysis
The chemical reactivity of spiro compounds can vary significantly depending on the substituents and the nature of the spiro-connected rings. For example, the synthesis of 1,8,8-trimethyl-6,10-dioxaspiro[4.5]dec-2-ene derivatives involved reactions such as oxidative cleavage, borohydride reduction, and silylation, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds like "8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione" are influenced by their molecular structure. The presence of multiple rings and heteroatoms can affect properties such as solubility, melting point, and stability. The pharmacological properties, such as affinity for receptors and biological activity, are also critical. For instance, some spirooxazolidine-2,4-dione derivatives have shown affinity for cortical M1 receptors and exhibited antiamnesic effects in mice, which is indicative of their potential as therapeutic agents . Additionally, triazaspirodecane diones have demonstrated myelostimulating activity, which could be beneficial in treating myelodepressive syndromes .
Scientific Research Applications
Antimicrobial and Detoxification Applications
A study by Ren et al. (2009) describes the synthesis of a related N-halamine precursor, which was bonded onto cotton fabrics for antimicrobial and detoxification purposes. The treated fabrics showed efficacy against Staphylococcus aureus and Escherichia coli O157:H7, highlighting the potential of such compounds in creating antimicrobial surfaces and materials for health and safety applications (Ren et al., 2009).
Synthesis and Structural Studies
Research on sulfur-containing heterocycles by Reddy et al. (2001) involves the synthesis of complex structures related to the queried compound. These studies provide insights into synthetic pathways and structural characterizations that are fundamental for the development of new materials and pharmaceuticals (Reddy et al., 2001).
Corrosion Inhibition
Chafiq et al. (2020) investigated spirocyclopropane derivatives for protecting mild steel in acidic environments, demonstrating the chemical versatility and practical applications of these compounds in corrosion inhibition. This research underscores the importance of such compounds in industrial applications, particularly in materials protection and longevity (Chafiq et al., 2020).
Novel Syntheses and Potential Applications
Studies on novel substituted 1,5-benzothiazepines by Chhakra et al. (2019) and on alaptide by Rohlíček et al. (2010) indicate the broad scope of research into compounds with the triazaspirodecane structure. These works highlight the synthetic achievements and potential therapeutic applications of such molecules, contributing to the pharmaceutical sciences (Chhakra et al., 2019); (Rohlíček et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound is the delta opioid receptors (DORs) . DORs are a type of G-protein coupled receptors (GPCRs) that are potential targets for treating neurological and psychiatric disorders .
Mode of Action
The compound acts as an agonist at the DORs . It binds to the orthosteric site of the receptor, based on docking and molecular dynamic simulations . This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways .
Pharmacokinetics
The compound is described as being slightly biased towards g-protein signaling , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The activation of DORs by this compound has been shown to have anti-allodynic efficacy in a model of inflammatory pain in mice . This suggests that the compound may have potential therapeutic effects in the management of pain conditions.
properties
IUPAC Name |
8-(2,5-dimethoxyphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c1-18-14(20)16(17-15(18)21)6-8-19(9-7-16)26(22,23)13-10-11(24-2)4-5-12(13)25-3/h4-5,10H,6-9H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSKOEAAGLKIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)
![2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B3007902.png)
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B3007904.png)
![[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol](/img/structure/B3007906.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)
![2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B3007912.png)
![N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B3007913.png)

![N-[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B3007917.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)
